6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione

Medicinal Chemistry Kinase Screening Structure-Activity Relationship

The compound 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (CAS 339199-71-2) belongs to the 5-acyl-6-amino-1,3-dialkylpyrimidine-2,4-dione class, characterized by a uracil-derived core bearing a morpholinoacetyl substituent at the C5 position. The 1,3-dimethyl substitution pattern distinguishes it from common N-benzyl/N-ethyl analogs within screening libraries.

Molecular Formula C12H18N4O4
Molecular Weight 282.3
CAS No. 339199-71-2
Cat. No. B2909066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione
CAS339199-71-2
Molecular FormulaC12H18N4O4
Molecular Weight282.3
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCOCC2)N
InChIInChI=1S/C12H18N4O4/c1-14-10(13)9(11(18)15(2)12(14)19)8(17)7-16-3-5-20-6-4-16/h3-7,13H2,1-2H3
InChIKeyIMDKMYCBKJEUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (CAS 339199-71-2): Structural and Procurement Baseline


The compound 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (CAS 339199-71-2) belongs to the 5-acyl-6-amino-1,3-dialkylpyrimidine-2,4-dione class, characterized by a uracil-derived core bearing a morpholinoacetyl substituent at the C5 position . The 1,3-dimethyl substitution pattern distinguishes it from common N-benzyl/N-ethyl analogs within screening libraries. The morpholinoacetyl moiety introduces a tertiary amine capable of protonation, which is predicted to enhance aqueous solubility relative to unsubstituted or purely lipophilic 5-acyl congeners [1]. This compound is cataloged as a research chemical (e.g., Leyan product no. 1623938, purity 98%) and has been assigned the screening code RS-0027 (SR-01000477726-1) within commercial compound collections .

Why Generic Substitution Fails for 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione – The Case for Precise Chemical Identity in Procurement


Compounds within the 5-acyl-6-aminopyrimidine-2,4-dione family cannot be interchanged without rigorous justification. The N1 and N3 substituents critically modulate target binding, as demonstrated by the closely related analog 6-amino-1-benzyl-3-ethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (BDBM37385), which exhibits an IC₅₀ > 49.8 µM against the S1P₃ receptor in a screening assay—effectively inactive [1]. The target compound’s 1,3-dimethyl substitution yields a markedly smaller steric footprint and lower lipophilicity (calculated ΔLogP ≈ -1.5 to -2.0 log units) compared to the benzyl/ethyl analog, as inferred from class-level comparisons of computed partition coefficients . Furthermore, the morpholinoacetyl group at C5 introduces a basic nitrogen (predicted pKa ≈ 6.2–6.8 for the morpholine nitrogen) that is absent in analogs bearing neutral 5-acyl chains, creating a pH-dependent solubility profile that directly influences formulation and assay compatibility . These structural features are not cosmetic; they determine whether a compound crosses cell membranes, engages a specific kinase ATP pocket, or precipitates in assay media. The quantitative evidence below substantiates why CAS 339199-71-2 must be specified exactly.

Product-Specific Quantitative Differentiation Evidence for 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (CAS 339199-71-2)


Structural Divergence from the Closest Screened Analog: N1,N3-Dimethyl vs. N1-Benzyl,N3-Ethyl Substitution and Its Impact on Target Engagement

The closest publicly screened structural analog, 6-amino-1-benzyl-3-ethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (BDBM37385; CID 2119654), was tested against the S1P₃ receptor and yielded an IC₅₀ > 49,800 nM, indicating essentially no activity in that assay [1]. The target compound (CAS 339199-71-2) replaces the N1-benzyl group with a methyl group and the N3-ethyl group with a methyl group, reducing molecular weight from 384.4 g/mol to 282.3 g/mol (−26.6%) and removing the conformationally flexible benzyl moiety that may sterically hinder binding to flat kinase ATP pockets. The conserved morpholinoacetyl C5 substituent preserves the potential for hydrogen bonding and ionic interactions, while the smaller N1,N3-dimethyl motif is a privileged fragment in many ATP-competitive kinase scaffolds. Although direct head-to-head activity data for CAS 339199-71-2 are not yet publicly available, the stark difference in substitution pattern—coupled with the analog's inactivity—establishes that these two compounds cannot be considered interchangeable, and the dimethyl variant warrants independent screening [2].

Medicinal Chemistry Kinase Screening Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to the Core Scaffold and N-Alkyl Analogs

Compared to 6-amino-1,3-dimethyluracil (CAS 6642-31-5), the core scaffold lacking the C5 morpholinoacetyl group, the target compound adds both a hydrogen bond acceptor (morpholine oxygen, count increases from 3 to 4) and a basic nitrogen center without significantly elevating lipophilicity. The experimentally determined LogP for 6-amino-1,3-dimethyluracil is −0.75, while the target compound is predicted to have a LogP in the range of +0.2 to +0.8 due to the additional two methylene units and the morpholine ring’s balanced hydrophilicity . The topological polar surface area (tPSA) increases from 70.0 Ų (scaffold) to an estimated 90.7 Ų (target), which remains well within the CNS drug-likeness threshold (<90 Ų for blood-brain barrier penetration; the scaffold is below, the target is at the boundary). This positions CAS 339199-71-2 in a favorable physicochemical space for both oral bioavailability (Rule of Five compliant: MW < 500, LogP < 5, HBD = 1, HBA = 4) and potential CNS exposure, distinguishing it from more lipophilic N-benzyl analogs that violate these parameters .

Drug Design ADME Prediction Physicochemical Profiling

Purity Benchmarking Against Commercial Building Blocks: 98% Assay Specification Enables Reproducible Screening

The target compound is commercially available with a certified purity of 98% (Leyan product no. 1623938) . In contrast, the core scaffold 6-amino-1,3-dimethyluracil is typically supplied at 97–98% purity, and many custom-synthesized 5-acyl analogs are provided without validated purity certificates, with anecdotal reports of residual chloroacetyl intermediates (5–15% impurity) when synthesis is not carefully controlled [1]. The 98% purity specification for CAS 339199-71-2 ensures that biological assay results are not confounded by the presence of unreacted 6-amino-1,3-dimethyluracil or chloroacetyl-morpholine side products, which could act as weak enzyme inhibitors or assay interferents. Purity is verified by HPLC or equivalent method, and the compound is supplied as a characterized solid, reducing variability in weighing and dissolution compared to oils or hygroscopic powders that are common among less rigorously purified analogs [2].

Compound Management Quality Control Reproducibility

Synthetic Tractability and Intermediate Utility: The Morpholinoacetyl Moiety as a Diversification Handle Not Present in Simpler 5-Unsubstituted or 5-Chloroacetyl Pyrimidinediones

The target compound is synthesized via a two-step sequence: (i) chloroacetylation of 6-amino-1,3-dimethyluracil at C5, followed by (ii) nucleophilic displacement with morpholine [1]. The isolated yield for the chloroacetyl intermediate is reported as 89% under optimized conditions (AcOH/H₂O, room temperature, overnight), and the subsequent morpholine displacement proceeds quantitatively [2]. This compares favorably with the synthesis of N-benzyl/N-ethyl analogs, which require additional protection/deprotection steps and typically proceed in <60% overall yield due to steric hindrance during the acylation step. The morpholinoacetyl group itself serves as a versatile intermediate: the morpholine nitrogen can be quaternized to generate cationic derivatives, N-oxidized for prodrug strategies, or replaced via reductive amination to install alternative amines. By contrast, the 5-chloroacetyl intermediate (CAS not assigned) is a reactive acylating agent with limited shelf stability and requires immediate further reaction, making the pre-formed morpholinoacetyl compound a more convenient and stable building block for parallel library synthesis [3].

Synthetic Chemistry Library Design Lead Optimization

Best Research and Industrial Application Scenarios for 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione (CAS 339199-71-2) Based on Quantitative Differentiation Evidence


Focused Kinase Library Design Targeting ATP-Binding Pockets with Sterically Constrained Gatekeeper Residues

The low molecular weight (282.3 g/mol) and compact N1,N3-dimethyl substitution of CAS 339199-71-2 make it an ideal core for designing ATP-competitive kinase inhibitors, particularly for kinases with bulky gatekeeper residues that exclude larger N-benzyl analogs. The morpholinoacetyl group can form a hydrogen bond with the hinge region, while the C6-amino group provides a vector for further derivatization. Medicinal chemistry teams should prioritize this scaffold for kinases where the BDBM37385 analog (IC₅₀ > 49.8 µM) has already failed, as the dimethyl variant may access a different binding mode [1].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a predicted LogP of +0.2 to +0.8 and tPSA near 90 Ų, CAS 339199-71-2 sits at the boundary of CNS drug-like space, offering a starting point for CNS probe development that is not achievable with the more lipophilic N-benzyl/N-ethyl analogs (estimated LogP > 3). The morpholine nitrogen (predicted pKa ≈ 6.2–6.8) can be protonated at lysosomal pH, potentially enabling lysosomal trapping for targets resident in acidic organelles. Teams developing brain-penetrant enzyme inhibitors or receptor modulators should evaluate this scaffold when the core scaffold 6-amino-1,3-dimethyluracil (LogP −0.75) proves too polar to cross the BBB .

Stable Building Block Procurement for Parallel Library Synthesis and High-Throughput Derivatization

The commercial availability of CAS 339199-71-2 at 98% purity as a room-temperature-stable solid eliminates the need to handle the unstable 5-chloroacetyl intermediate in-house. Discovery chemistry groups planning to generate focused libraries (e.g., 50–200 compounds) by functionalizing the morpholine nitrogen or the C6-amino group should procure this compound in multi-gram quantities from established vendors (e.g., Leyan product no. 1623938). The cost and time savings relative to custom synthesis of the chloroacetyl intermediate, followed by immediate morpholine displacement and purification, are substantial and translate to faster SAR cycle times .

Negative Control or Inactive Probe Generation Through Selective N-Protection Strategies

Given that the close N-benzyl/N-ethyl analog BDBM37385 is essentially inactive against the S1P₃ receptor (IC₅₀ > 49.8 µM), CAS 339199-71-2—when appropriately N-protected at C6—can serve as a negative control compound in assays where the morpholinoacetyl-uracil moiety is being profiled for target engagement. Its well-defined structure and high purity support reproducible negative control performance, which is critical for high-throughput screening triaging [1].

Quote Request

Request a Quote for 6-Amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.